Tetrabutylammonium persulfate triple salt
Description
Significance in Contemporary Chemical Research
The primary significance of tetrabutylammonium (B224687) persulfate triple salt lies in its role as a versatile and efficient oxidizing agent. Its solubility in a variety of organic solvents allows for reactions to be carried out in a single phase, which can lead to faster reaction rates, milder reaction conditions, and improved selectivity compared to heterogeneous reaction systems that utilize inorganic persulfates. researchgate.net This property is a direct result of the large, lipophilic tetrabutylammonium cation, which effectively shields the charge of the persulfate anion, rendering the salt soluble in nonpolar environments. nih.govacs.org
Furthermore, the compound often acts as both an oxidant and a phase-transfer catalyst. nih.gov The tetrabutylammonium cation can facilitate the transfer of the reactive peroxymonosulfate (B1194676) anion from an aqueous or solid phase into an organic phase where the substrate is dissolved. nih.govnih.gov This dual functionality is particularly advantageous in complex chemical syntheses, streamlining processes and often enhancing yields. nih.gov Research has demonstrated its utility in a broad spectrum of oxidative transformations, including the conversion of alcohols to carbonyl compounds, the oxidation of sulfides to sulfoxides and sulfones, and the epoxidation of alkenes. nih.gov
Scope and Relevance of Tetrabutylammonium Persulfate Triple Salt Studies
The application of this compound, often referred to as tetrabutylammonium OXONE®, extends across various domains of chemical synthesis and materials science. Studies have explored its efficacy in the oxidation of a wide array of functional groups, highlighting its utility in the synthesis of complex organic molecules.
One notable area of research involves the oxidation of phenols to quinones, a critical transformation in the synthesis of many natural products and pharmaceutical intermediates. For instance, the catalytic oxidation of p-alkoxyphenols to their corresponding p-quinones has been achieved in excellent yields using a combination of tetrabutylammonium bromide and Oxone®, where the tetrabutylammonium cation plays a crucial role in the reaction mechanism. nih.gov
Beyond traditional organic synthesis, recent studies have ventured into novel applications. A significant finding is its use as a potent disinfectant. Research has shown that this compound is a highly effective agent for the microbiological purification of cotton fabrics. nih.gov In these studies, solutions of the compound in dichloromethane (B109758) were found to impart significant antibacterial activity, ensuring the microbiological purity of the fabric even with a shortened industrial washing cycle. nih.gov Notably, a 0.2% and 0.4% solution of this compound demonstrated superior disinfection performance compared to a 0.8% aqueous solution of Oxone® alone, indicating the enhanced efficacy due to the tetrabutylammonium cation. nih.gov This research highlights the potential of this compound in the development of advanced antimicrobial materials.
The body of research on this compound continues to grow, with ongoing investigations into its catalytic cycles, reaction mechanisms, and applications in new and innovative chemical transformations.
Detailed Research Findings
To illustrate the practical utility of this compound, the following table summarizes key findings from selected research applications.
| Application | Substrate/System | Key Findings |
| Oxidation of Phenols | p-Alkoxyphenols | Catalytic amounts of tetrabutylammonium bromide with Oxone® as the co-oxidant in an acetonitrile-water mixture resulted in the corresponding p-quinones in excellent yields. nih.gov |
| Disinfection | Cotton Fabric | Treatment with 0.2% and 0.4% solutions in dichloromethane imparted antibacterial activity and ensured microbiological purity, outperforming aqueous Oxone® solutions. The effect was maintained even after numerous washing cycles. nih.gov |
Compound Properties
The following table provides key chemical data for this compound.
| Property | Value |
| CAS Number | 104548-30-3 |
| Molecular Formula | C₈₀H₁₈₃N₅O₁₈S₄ |
| Molecular Weight | 1631.6 g/mol |
| Synonyms | Tetrabutylammonium OXONE®, Tetrabutylammonium hydrogen monopersulfate, Tetrabutylammonium peroxomonosulfate |
Properties
IUPAC Name |
hydrogen sulfate;oxido hydrogen sulfate;tetrabutylazanium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C16H36N.2H2O5S.2H2O4S/c5*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-5-6(2,3)4;2*1-5(2,3)4/h5*5-16H2,1-4H3;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMBKNUVZFAHJM-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-].OS(=O)(=O)O[O-].OS(=O)(=O)O[O-].[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H183N5O18S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584955 | |
| Record name | N,N,N-Tributylbutan-1-aminium hydrogen sulfate sulfate 2-sulfodioxidan-1-ide (5/1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1631.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104548-30-3 | |
| Record name | N,N,N-Tributylbutan-1-aminium hydrogen sulfate sulfate 2-sulfodioxidan-1-ide (5/1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 104548-30-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Tetrabutylammonium Persulfate Triple Salt
Established Preparation Routes
The synthesis of tetrabutylammonium (B224687) persulfate triple salt is primarily achieved through the reaction of a tetrabutylammonium source with persulfate salts or through oxidative processes involving tetrabutylammonium salts.
Reaction of Tetrabutylammonium Hydroxide (B78521) with Persulfate Salts
A plausible, though less commonly documented direct route, involves the neutralization reaction between tetrabutylammonium hydroxide and a mixture of persulfuric acids. Theoretically, combining tetrabutylammonium hydroxide with a stoichiometric mixture of peroxymonosulfuric acid (H₂SO₅) and sulfuric acid (H₂SO₄) would yield the corresponding tetrabutylammonium salts. The challenge in this approach lies in the stability and commercial availability of pure peroxymonosulfuric acid.
A more practical approach involves the use of Oxone®, a stable, commercially available triple salt with the composition 2KHSO₅·KHSO₄·K₂SO₄. msu.edu Reacting an aqueous solution of Oxone® with tetrabutylammonium hydroxide would lead to the precipitation of potassium salts and the formation of a solution containing the desired tetrabutylammonium persulfate triple salt. This method, however, is an inferred application of the properties of the constituent ions rather than a widely published synthetic protocol. Anion exchange facilitated by tetrabutylammonium hydroxide has been demonstrated for the selective extraction of sulfate (B86663) and phosphate, suggesting its potential in reacting with a mixture of sulfate-containing species. rsc.org
Oxidative Processes Involving Tetrabutylammonium Salts
A well-established method for preparing a soluble form of the persulfate oxidant involves the use of tetrabutylammonium hydrogen sulfate ((n-Bu₄N)HSO₄). msu.edukaist.ac.kr This method relies on the metathesis reaction between tetrabutylammonium hydrogen sulfate and potassium persulfate, the latter often sourced from Oxone®. kaist.ac.krepa.govresearchgate.net The reaction is typically carried out in a biphasic system or in a solvent where the solubility of the starting materials and products can be leveraged for separation.
In a typical procedure, an aqueous solution of Oxone® is mixed with a solution of tetrabutylammonium hydrogen sulfate in an organic solvent, such as dichloromethane (B109758). msu.edu The tetrabutylammonium cations exchange with the potassium ions, resulting in the transfer of the peroxomonosulfate (SO₅²⁻), hydrogen sulfate (HSO₄⁻), and sulfate (SO₄²⁻) anions into the organic phase as their tetrabutylammonium salts. The poor solubility of the resulting potassium sulfate and potassium hydrogen sulfate in the organic phase facilitates the separation. This process effectively generates a solution of this compound in an organic solvent, which can then be used for various oxidation reactions. acs.org
Ion Exchange Strategies for Solubility Enhancement
A key advantage of the tetrabutylammonium form of the persulfate triple salt is its enhanced solubility in organic solvents compared to its inorganic counterparts like potassium persulfate. This is primarily achieved through ion exchange strategies.
Cationic Exchange from Inorganic Persulfate Salts
The most direct method for enhancing the solubility of the persulfate oxidant is through cationic exchange. msu.edu As mentioned previously, the potassium ions in Oxone® can be exchanged for tetrabutylammonium ions. This is a classic example of phase-transfer catalysis, where the lipophilic tetrabutylammonium cation facilitates the transfer of the inorganic anions into the organic phase.
The efficiency of this exchange is dependent on several factors, including the concentration of the reactants, the choice of solvent, and the reaction time. The use of a biphasic system (e.g., water and dichloromethane) allows for the straightforward separation of the organic-soluble tetrabutylammonium salts from the water-soluble potassium salts. msu.edu
| Starting Material | Ion Exchange Reagent | Solvent System | Product |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Tetrabutylammonium hydrogen sulfate | Water/Dichloromethane | This compound in dichloromethane |
Preparation of Organic-Soluble Persulfate Forms
The primary goal of these ion exchange strategies is the preparation of an organic-soluble form of the persulfate oxidant. researchgate.net The resulting solution containing the this compound can be used directly for various synthetic transformations, such as the oxidation of alcohols, sulfides, and amines. chemdad.comsigmaaldrich.com The solubility in common organic solvents like dichloromethane, chloroform, and acetonitrile (B52724) significantly broadens the applicability of the persulfate oxidant in organic synthesis. kaist.ac.kr
The preparation of tetrabutylammonium peroxydisulfate (B1198043) from tetrabutylammonium hydrogen sulfate and potassium persulfate also yields a product with high solubility in organic solvents. kaist.ac.krepa.govresearchgate.net This highlights the general utility of the tetrabutylammonium cation in rendering inorganic anions soluble in non-aqueous media.
Purification and Analytical Purity Considerations in Synthesis
The purification of this compound prepared via ion exchange is a critical step to ensure the reactivity and selectivity of the oxidant. The primary impurities are often the other tetrabutylammonium salts that are co-extracted during the process.
Following the ion exchange from Oxone®, the organic phase contains a mixture of tetrabutylammonium peroxomonosulfate, tetrabutylammonium hydrogen sulfate, and tetrabutylammonium sulfate. msu.edu The purity of the resulting oxidant is often expressed in terms of its "active oxygen content," which corresponds to the concentration of the peroxomonosulfate species. sigmaaldrich.com
Purification can be challenging due to the similar solubility profiles of the different tetrabutylammonium salts. emu.edu.trsimsonpharma.comreachemchemicals.com However, careful control of the stoichiometry during the ion exchange reaction can maximize the concentration of the desired peroxomonosulfate salt. An improved procedure for the preparation of nBu₄NHSO₅ has been developed that requires less nBu₄NHSO₄ and delivers high purity in a single extraction. msu.edu
Analytical techniques to assess the purity of the prepared salt include:
Titration: To determine the active oxygen content.
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the presence of the tetrabutylammonium cation.
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the sulfate and persulfate anions.
A certificate of analysis for a related compound, Curcumin Sulfate Tetrabutylammonium Salt, lists HPLC purity, NMR, and MS as methods to confirm the structure and purity. chemdad.com For the triple salt, a combination of these techniques would be necessary for a thorough characterization.
| Analytical Technique | Information Obtained |
| Titration | Active oxygen content (concentration of peroxomonosulfate) |
| ¹H and ¹³C NMR | Confirmation of the tetrabutylammonium cation structure |
| IR Spectroscopy | Presence of sulfate and persulfate functional groups |
| Elemental Analysis | Overall elemental composition of the salt complex |
Mechanistic Investigations of Tetrabutylammonium Persulfate Triple Salt Reactions
Fundamental Principles of Oxidative Action
The oxidative power of tetrabutylammonium (B224687) persulfate triple salt originates from the persulfate anion (S₂O₈²⁻), a strong oxidant with a standard redox potential of +2.01 V. mdpi.com Its activation leads to the formation of the highly reactive sulfate (B86663) radical (SO₄•⁻), which is the primary species responsible for initiating oxidative transformations.
The core of the persulfate's oxidative action lies in the homolytic cleavage of its peroxide bond (–O–O–). The persulfate anion possesses a symmetrical structure with an O-O bond energy of approximately 140 kJ/mol. mdpi.com The input of sufficient energy, typically through thermal, photochemical, or catalyst-induced activation, can overcome this energy barrier, causing the bond to break and generate two sulfate radical anions. mdpi.com
Equation 1: Generation of Sulfate Radicals S₂O₈²⁻ + Activation Energy (heat, light, etc.) → 2 SO₄•⁻
This activation is a critical step, as the persulfate anion itself is kinetically stable at room temperature. Increasing the temperature accelerates the decomposition of persulfate and the subsequent generation of sulfate radicals, thereby increasing the rate of oxidation. researchgate.net
Once generated, the sulfate radical (SO₄•⁻) acts as a powerful and electrophilic oxidizing agent, with a redox potential estimated to be in the range of 2.5 to 3.1 V. researchgate.netnih.gov It can initiate oxidation through several primary mechanisms, including electron transfer, hydrogen abstraction, and addition to unsaturated bonds. acs.org
Electron Transfer: In this mechanism, the sulfate radical directly removes an electron from a substrate molecule, generating a radical cation. This pathway is common in reactions with electron-rich compounds. The high redox potential of the sulfate radical makes it capable of oxidizing a wide array of environmental contaminants and organic substrates. mdpi.com
Hydrogen Abstraction: For saturated organic compounds such as alkanes and alcohols, the dominant reaction pathway is often hydrogen abstraction. acs.org The sulfate radical abstracts a hydrogen atom from the organic molecule, forming bisulfate (HSO₄⁻) and an organic radical, which can then undergo further reactions.
Radical Addition: Sulfate radicals can react with unsaturated compounds, like alkenes and alkynes, through an addition mechanism. acs.org This forms a new radical species that can propagate further reactions.
Under certain pH conditions, typically alkaline, sulfate radicals can also be converted into hydroxyl radicals (•OH), another highly reactive species. researchgate.netbohrium.com However, in acidic to neutral conditions, the sulfate radical is the predominant reactive species. researchgate.net
Role of Tetrabutylammonium Counterion in Reaction Pathways
Unlike inorganic persulfate salts, which are poorly soluble in organic media, tetrabutylammonium persulfate exhibits high solubility in solvents such as acetonitrile (B52724), acetone, and methylene (B1212753) chloride. researchgate.netkaist.ac.kr This property is central to its utility and mechanistic behavior in organic synthesis.
The tetrabutylammonium ((n-Bu)₄N⁺) cation is large and lipophilic, which effectively shields the charge of the persulfate anion. This reduces the strong ion-pairing and crystal lattice energy that limit the solubility of metal persulfates in organic solvents. The result is a "naked" or more reactive persulfate anion in the organic phase. Consequently, the sulfate radicals generated from its decomposition are also present in a non-aqueous environment. This has been shown to result in a tetrabutylammonium sulfate radical that is relatively stable in organic solvents, allowing for controlled reactions at temperatures above 20°C. kaist.ac.kr This stability in organic media prevents rapid quenching by water and allows for selective oxidation of organic substrates. Studies have also suggested that the tetrabutylammonium cation can participate in antioxidant mechanisms by trapping certain radical intermediates, further influencing the reaction environment. nih.gov
| Property | Potassium Persulfate (K₂S₂O₈) | Tetrabutylammonium Persulfate ((TBA)₂S₂O₈) |
|---|---|---|
| Solubility in Water | Soluble | Slightly soluble |
| Solubility in Organic Solvents (e.g., CH₂Cl₂, CH₃CN) | Poorly soluble | Highly soluble researchgate.netkaist.ac.kr |
| Primary Application Environment | Aqueous phase reactions | Organic phase reactions |
| Nature of Radical in Organic Media | Generated at interface or in presence of PTC | Generated homogeneously, relatively stable kaist.ac.kr |
The tetrabutylammonium cation is a well-established phase-transfer catalyst (PTC). mdpi.comnbinno.com In two-phase systems, such as an aqueous-organic biphasic system, a PTC facilitates the migration of a reactant from one phase to another where the reaction occurs. In the context of radical polymerization, water-soluble initiators like potassium persulfate are often used. However, the monomer is typically soluble in an organic phase. The tetrabutylammonium ion can be used to transfer the persulfate (S₂O₈²⁻) initiator across the phase boundary into the organic phase, allowing for the initiation of polymerization of acrylic or styrenic monomers. researchgate.net The use of tetrabutylammonium persulfate salt directly provides the initiator in the organic phase, circumventing the need for a separate aqueous phase and PTC, thereby enabling efficient homogeneous polymerization in organic solvents. researchgate.net
Advanced Mechanistic Elucidations through Radical Intermediates
Understanding the precise mechanisms of reactions involving tetrabutylammonium persulfate requires the characterization of transient radical intermediates. Advanced analytical and computational techniques have been employed to elucidate these complex reaction pathways.
Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the direct detection of radical species. By using spin-trapping agents like 5,5-dimethyl-1-pyrroline N-oxide (DMPO), researchers can capture short-lived radicals such as the sulfate radical and the hydroxyl radical, forming more stable radical adducts that can be observed by ESR. bohrium.com This methodology has been crucial in providing direct evidence for the generation of these radicals and in differentiating between their presence under various pH conditions. bohrium.com
Applications of Tetrabutylammonium Persulfate Triple Salt in Diverse Chemical Fields
Organic Synthesis Applications
Tetrabutylammonium (B224687) persulfate triple salt, also known by synonyms such as Tetrabutylammonium oxone and Tetrabutylammonium peroxomonosulfate, with the CAS number 104548-30-3, has demonstrated remarkable efficacy in a range of oxidative transformations. osaka-u.ac.jpsigmaaldrich.comsigmaaldrich.com Its utility stems from its capacity to act as a potent oxidizing agent under often mild and selective conditions.
General Oxidations in Organic Transformations
The broad applicability of tetrabutylammonium persulfate triple salt is evident in its ability to oxidize a wide array of functional groups. This reagent provides a valuable alternative to traditional, often harsh, oxidizing agents, enabling cleaner and more efficient synthetic routes.
The selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis. While direct data on the use of this compound alone is limited in readily available literature, its component, Oxone®, in conjunction with catalysts like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and a tetrabutylammonium salt co-catalyst, has proven highly effective. nih.govresearchgate.net The role of the tetrabutylammonium ion is crucial in these systems, likely acting as a phase-transfer catalyst, facilitating the interaction between the aqueous oxidant and the organic substrate.
Research has shown that primary benzylic alcohols can be readily oxidized to their corresponding aldehydes in excellent yields. orientjchem.org Similarly, secondary alcohols are efficiently converted to ketones. nih.govyccskarad.com The combination of TEMPO with Oxone® and a quaternary ammonium (B1175870) salt, such as tetrabutylammonium bromide, provides a metal-free oxidation system that operates under mild conditions and tolerates sensitive functional groups. nih.gov
Table 1: Selective Oxidation of Alcohols
| Substrate | Product | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) alcohol | Benzaldehyde | TEMPO, Oxone®, Bu4NBr | Dichloromethane (B109758) | 12 | 95 | nih.gov |
| 1-Phenylethanol | Acetophenone | TEMPO, Oxone®, Bu4NBr | Toluene | 12 | 98 | nih.gov |
| 1-Nonanol | Nonanal | TEMPO, Oxone®, Bu4NBr | Dichloromethane | 12 | 67 | nih.gov |
| 2-Nonanol | 2-Nonanone | TEMPO, Oxone®, Bu4NBr | Toluene | 12 | 56 | nih.gov |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | TEMPO, Oxone®, Bu4NBr | Dichloromethane | 12 | 97 | nih.gov |
This table presents data from studies using a TEMPO/Oxone® system with a tetrabutylammonium co-catalyst, illustrating the effectiveness of this combination for alcohol oxidation.
The controlled oxidation of sulfides to either sulfoxides or sulfones is a challenging yet essential transformation in organic synthesis. This compound and related persulfate reagents have demonstrated excellent utility in this area, often with high selectivity. osaka-u.ac.jp
The selective oxidation of sulfides to sulfoxides can be achieved with high efficiency. osaka-u.ac.jp By carefully controlling the reaction conditions, over-oxidation to the corresponding sulfone can be minimized. For instance, the use of tetrabutylammonium chlorite, a related oxidant, in ethyl acetate (B1210297) allows for the selective formation of sulfoxides from a variety of aryl and alkyl sulfides in high yields. osaka-u.ac.jpnih.gov
Conversely, by modifying the reaction conditions, such as using an excess of the oxidizing agent, sulfides can be fully oxidized to their corresponding sulfones. osaka-u.ac.jpnih.gov This switchable selectivity makes tetrabutylammonium persulfate-based reagents highly valuable for the synthesis of both sulfoxides and sulfones.
Table 2: Selective Oxidation of Sulfides to Sulfoxides
| Substrate | Product | Reagents | Solvent | Time | Yield (%) | Reference |
| Diphenyl sulfide | Diphenyl sulfoxide | Bu4NClO2, HCl | Ethyl Acetate | 10 min | 96 | osaka-u.ac.jpnih.gov |
| 4-Chlorophenyl phenyl sulfide | 4-Chlorophenyl phenyl sulfoxide | Bu4NClO2, HCl | Ethyl Acetate | 10 min | 95 | osaka-u.ac.jpnih.gov |
| Dibenzyl sulfide | Dibenzyl sulfoxide | Oxone®, KBr | CH3CN/H2O | 10 min | 94 | |
| Thioanisole | Methyl phenyl sulfoxide | Oxone®, KBr | CH3CN/H2O | 15 min | 92 | |
| Diallyl sulfide | Diallyl sulfoxide | Oxone®, KBr | CH3CN/H2O | 15 min | 88 |
Table 3: Oxidation of Sulfides to Sulfones
| Substrate | Product | Reagents | Solvent | Time | Yield (%) | Reference |
| Diphenyl sulfide | Diphenyl sulfone | Bu4NClO2, HCl (excess) | Ethyl Acetate | 1 h | 99 | osaka-u.ac.jpnih.gov |
| Thioanisole | Methyl phenyl sulfone | Oxone®, Diethylamine | CH3CN/H2O | 1 h | 95 | |
| Dibenzyl sulfide | Dibenzyl sulfone | Oxone®, Diethylamine | CH3CN/H2O | 1 h | 96 | |
| 4-Methylthioanisole | 4-Methylphenyl methyl sulfone | Oxone®, Diethylamine | CH3CN/H2O | 1.5 h | 94 |
The oxidation of aromatic amines to form azoxy arenes is another important transformation where this compound is implicated as a useful reagent. sigmaaldrich.com The reaction likely proceeds through the initial oxidation of the aniline (B41778) to a nitroso intermediate, which then condenses with another molecule of the aniline or a hydroxylamine (B1172632) intermediate to form the azoxy compound. While detailed research findings with specific yields for this transformation using this compound were not prevalent in the searched literature, the oxidizing nature of the reagent supports its potential in this application. It is known that the oxidation of anilines with other persulfate reagents can lead to the formation of azobenzenes. orientjchem.org
The oxidation of phosphanes (phosphines) to their corresponding phosphine (B1218219) oxides is a common reaction in organophosphorus chemistry. While specific studies detailing the use of this compound for this purpose are not readily found, the strong oxidizing power of the reagent suggests its capability to effect this transformation. The reaction would involve the transfer of an oxygen atom from the persulfate to the phosphorus atom of the phosphane. The high stability of the resulting phosphine oxide provides a strong thermodynamic driving force for this reaction.
Catalysis in Complex Organic Reactions
The oxidation of Hantzsch 1,4-dihydropyridines to their corresponding pyridine (B92270) derivatives is a crucial transformation in medicinal chemistry. While manganese(III) salen and porphyrin complexes are known to catalyze this type of oxidation, the literature prominently features the use of oxidants like tetra-n-butylammonium periodate (B1199274) for this purpose. Research into the specific use of tetrabutylammonium persulfate in conjunction with Manganese(III) Schiff base catalysts for the oxidation of Hantzsch 1,4-dihydropyridines is not extensively documented in the reviewed scientific literature.
Functional Group Transformations and Deprotection Strategies
Tetrabutylammonium persulfate is a key reagent in a variety of reactions involving the transformation and deprotection of functional groups, valued for its efficacy under mild conditions.
The protection of alcohols is a fundamental step in multi-step organic synthesis. Tetrabutylammonium persulfate serves as an efficient reagent for the tetrahydrofuranylation and tetrahydropyranylation of alcohols. This method provides a practical route to form tetrahydropyranyl (THP) and tetrahydrofuranyl (THF) ethers, which are common protecting groups for alcohols due to their stability across a range of reaction conditions and their relative ease of cleavage. The use of tetrabutylammonium persulfate facilitates this transformation effectively in organic solvents. researchgate.net
A notable application of tetrabutylammonium persulfate is in the β-masked formylation and acetylation of electron-deficient olefins. This reaction provides a regioselective method for carbon-carbon bond formation. Electron-deficient olefins react with 1,3-dioxolane (B20135) (a masked formyl equivalent) or 2-methyl-1,3-dioxolane (B1212220) (a masked acetyl equivalent) in the presence of tetrabutylammonium persulfate. This process affords 1,4-addition products in good to excellent yields with complete regioselectivity. The 1,3-dioxolane unit can be readily converted to an aldehyde, making this a synthetically valuable transformation for introducing formyl or acetyl groups. researchgate.net
The reaction proceeds efficiently for a variety of substrates, including α,β-unsaturated carboxylates, cycloalkenones, and sulfones, at room temperature.
Table 1: β-Masked Formylation and Acetylation of Various Electron-Deficient Olefins Click on a row to view more details about the specific reaction.
| Substrate (Electron-Deficient Olefin) | Reagent | Product | Yield (%) |
| Dimethyl maleate | 1,3-Dioxolane | Dimethyl 2-(1,3-dioxolan-2-yl)butanedioate | 98 |
| Diethyl fumarate | 1,3-Dioxolane | Diethyl 2-(1,3-dioxolan-2-yl)butanedioate | 95 |
| 2-Cyclohexen-1-one | 1,3-Dioxolane | 3-(1,3-Dioxolan-2-yl)cyclohexan-1-one | 91 |
| 2-Cyclopenten-1-one | 1,3-Dioxolane | 3-(1,3-Dioxolan-2-yl)cyclopentan-1-one | 93 |
| Phenyl vinyl sulfone | 1,3-Dioxolane | 2-(1,3-Dioxolan-2-yl)-1-(phenylsulfonyl)ethane | 85 |
| 2-Cyclohexen-1-one | 2-Methyl-1,3-dioxolane | 3-(2-Methyl-1,3-dioxolan-2-yl)cyclohexan-1-one | 94 |
| 2-Cyclopenten-1-one | 2-Methyl-1,3-dioxolane | 3-(2-Methyl-1,3-dioxolan-2-yl)cyclopentan-1-one | 92 |
The regeneration of carbonyl compounds from their hydrazone derivatives is a vital deprotection strategy. Tetrabutylammonium persulfate has been identified as an effective reagent for the cleavage of N,N-dimethylhydrazones back to their corresponding ketones or aldehydes. researchgate.netresearchgate.net This transformation is a useful alternative to other hydrolytic or oxidative cleavage methods, which can sometimes require harsh conditions. The reaction with tetrabutylammonium persulfate typically proceeds under mild conditions, making it compatible with various functional groups within the substrate.
Tetrabutylammonium persulfate facilitates the regioselective halogenation of several classes of organic compounds.
Iodination and Bromination of Aromatic Compounds : The reagent is used for the direct and regioselective bromination of aromatic compounds that contain electron-donating groups like hydroxyl, methoxy (B1213986), or amino groups. researchgate.net Using bromine (Br₂) or lithium bromide in the presence of tetrabutylammonium persulfate in acetonitrile (B52724) allows for the high-yield synthesis of monobrominated products with excellent regioselectivity under mild, neutral conditions. researchgate.net Similarly, it is employed for the regioselective iodination of aromatic compounds. researchgate.net
α-Iodination of α,β-Unsaturated Ketones : Tetrabutylammonium persulfate is utilized to mediate the α-iodination of functionalized ketones, including α,β-unsaturated systems. researchgate.netresearchgate.net This provides a method for synthesizing α-iodo ketones, which are valuable synthetic intermediates. While other methods exist, the use of tetrabutylammonium persulfate offers a distinct approach to this transformation. organic-chemistry.org
Bromination of α,β-Unsaturated Ketones : While methods for the α'-bromination of α,β-unsaturated ketones are known, the use of tetrabutylammonium persulfate for this specific transformation is not prominently described in the surveyed chemical literature.
Deprotection of p-Methoxybenzyl Ethers
The p-methoxybenzyl (PMB) ether is a crucial protecting group for alcohols in organic synthesis due to its stability under various reaction conditions and its susceptibility to selective cleavage. total-synthesis.comucla.edu The electron-donating methoxy group on the benzyl ring facilitates oxidative deprotection methods that leave other protecting groups, such as standard benzyl ethers, intact. total-synthesis.com
Tetrabutylammonium persulfate, in conjunction with other reagents, offers a method for the cleavage of PMB ethers. Research has shown that the persulfate component acts as a potent oxidizing agent. While specific studies focusing solely on tetrabutylammonium persulfate for this transformation are not extensively detailed in the provided results, the underlying principle of oxidative cleavage of PMB ethers is well-established. For instance, methods involving ammonium persulfate and visible light photoredox catalysis have been developed for the efficient deprotection of PMB ethers, accommodating a variety of functional groups and achieving good to excellent yields. nih.gov This suggests that the persulfate ion is the key reactive species.
Electrochemical methods have also been successfully employed for the deprotection of PMB ethers, offering a sustainable alternative by avoiding the use of chemical oxidants. soton.ac.uk These processes lead to the formation of the corresponding alcohol and p-methoxybenzaldehyde dimethyl acetal (B89532) as a byproduct. soton.ac.uk The selective removal of the PMB group in the presence of other common alcohol protecting groups has been demonstrated. soton.ac.uk
The general mechanism for the oxidative deprotection of PMB ethers involves a single electron transfer (SET) from the electron-rich PMB ether to the oxidant. total-synthesis.com This generates a radical cation which, after a series of steps including proton exchange and reaction with water, leads to the release of the free alcohol and the formation of p-methoxybenzaldehyde. total-synthesis.com
Oxidative Cleavage Reactions for Aldehyde Synthesis
Tetrabutylammonium persulfate has been shown to be an effective reagent for the oxidative cleavage of various functional groups to yield aldehydes. For instance, the reaction of allyl ethers with tetrabutylammonium peroxydisulfate (B1198043) in acetonitrile under mild conditions results in the corresponding cleaved alcohols in excellent yields. thieme-connect.de While the primary product is the alcohol, this methodology is relevant as the cleavage of the protecting group is the key step.
The synthesis of aldehydes can also be achieved through the oxidative cleavage of other functional groups. Although direct evidence for the use of tetrabutylammonium persulfate for the conversion of other functional groups to aldehydes is not explicitly detailed in the provided search results, the oxidizing power of the persulfate ion is well-documented. Persulfate-based advanced oxidation processes are widely used for the degradation of organic pollutants, which involves oxidative cleavage of various chemical bonds. nih.govnih.gov
Polymer Chemistry: Initiator Systems
Role in Phase-Transfer-Agent-Aided Free Radical Polymerization
Phase-transfer catalysis (PTC) is a valuable technique in polymer synthesis, enabling the reaction between reactants located in different immiscible phases. In the context of free radical polymerization, a phase-transfer agent can facilitate the transfer of a water-soluble initiator, like potassium persulfate, into an organic phase containing the monomer. researchgate.netacs.org
Tetrabutylammonium salts, including tetrabutylammonium bromide and tetrabutylammonium chloride, are commonly employed as phase-transfer agents in these systems. researchgate.netacs.org The quaternary ammonium cation forms an ion pair with the persulfate anion (S₂O₈²⁻), rendering it soluble in the organic phase. This allows the initiation of polymerization to occur in the organic medium where the monomer is dissolved. researchgate.net
The mechanism of phase-transfer-agent-aided free radical polymerization involves the transfer of the persulfate initiator from the aqueous phase to the organic phase, where it decomposes to form sulfate (B86663) radicals and initiates polymerization. acs.org The kinetics of such polymerizations are influenced by the concentrations of the monomer, initiator, and the phase-transfer catalyst. researchgate.net Studies on the polymerization of monomers like methyl methacrylate (B99206) and butyl acrylate (B77674) have demonstrated the effectiveness of this approach. acs.orgresearchgate.net
The use of a phase-transfer agent allows for the polymerization of a variety of vinylic monomers in organic solvents using a water-soluble initiator, under mild conditions. researchgate.net The nature of the organic solvent and the volume ratio between the aqueous and organic phases are important parameters that affect the polymerization process. researchgate.net
Table 1: Kinetic Data for Phase-Transfer-Agent-Aided Free Radical Polymerization
| Monomer | Initiator | Phase-Transfer Agent | Solvent System | Order w.r.t. Monomer | Order w.r.t. Initiator | Order w.r.t. Catalyst | Overall Activation Energy (kJ/mol) |
| Methylacrylate | Potassium Peroxydisulfate | Benzyltributylammonium Chloride | Ethyl acetate/water | 2 | 0.5 | 0.5 | N/A |
| Acrylonitrile | Potassium Peroxydisulphate | 1,4-bis(tetramethylhexyl)ethylenediammonium bromide | Ethyl acetate/water | 1 | 0.5 | 1 | N/A |
| Butylacrylate | Potassium Peroxydisulfate | Quaternary Ammonium Salt | Various organic solvents/water | N/A | N/A | N/A | 70.3 |
This table presents a summary of kinetic data from various studies on phase-transfer-agent-aided free radical polymerization. "N/A" indicates that the specific data point was not available in the provided search results.
Environmental Chemistry: Advanced Oxidation Processes for Remediation
Persulfate-based advanced oxidation processes (AOPs) have emerged as a promising technology for the remediation of soil and groundwater contaminated with a wide range of organic pollutants. nih.govnih.gov These processes rely on the activation of persulfate (either peroxymonosulfate (B1194676) or peroxydisulfate) to generate highly reactive sulfate radicals (SO₄⁻•), which are powerful oxidizing agents capable of degrading recalcitrant organic compounds. nih.gov
The activation of persulfate is a critical step, as the persulfate anion itself has a relatively weaker oxidation potential. nih.gov Various activation methods have been developed, including heat, light, transition metals, and alkaline conditions. The use of tetrabutylammonium persulfate in this context would provide an organic-soluble source of persulfate, potentially allowing for targeted delivery to non-aqueous phase liquids (NAPLs) or contaminated soil matrices.
Activated persulfate has several advantages in environmental remediation. The resulting sulfate radicals have a high redox potential and can react with a broad spectrum of organic contaminants. terrasystems.net Furthermore, persulfate is relatively stable in the subsurface, allowing for sustained treatment over time. terrasystems.net The end product of the persulfate reaction is sulfate, which is a common and generally benign substance in groundwater. terrasystems.net
The effectiveness of persulfate-based AOPs is influenced by environmental conditions such as pH, the presence of co-existing substances like organic matter and halides, and the dosage of the persulfate and activators. nih.govnih.gov
Table 2: Comparison of Oxidant Potentials
| Oxidant | Standard Potential (V) |
| Hydroxyl Radical | 2.80 |
| Sulfate Radical | 2.60 |
| Ozone | 2.07 |
| Hydrogen Peroxide | 1.78 |
| Persulfate | 2.01 |
| Permanganate (B83412) | 1.68 |
| Chlorine | 1.36 |
This table compares the standard oxidation potential of various oxidants used in advanced oxidation processes. Data is compiled from various sources and is for illustrative purposes.
Degradation of Organic Pollutants in Aqueous Systems
Persulfate-based AOPs are increasingly employed for the degradation of persistent organic pollutants (OPs) in water and soil. mdpi.com These processes rely on the activation of persulfate to generate highly reactive and strong oxidizing radicals, such as sulfate radicals (SO₄⁻•) and hydroxyl radicals (•OH), which can effectively break down complex organic molecules. mdpi.com This technology is noted for its rapid reaction speed, high efficiency, and its ability to treat pollutants that are difficult to degrade through conventional methods. mdpi.com
Azo dyes, which represent the largest class of synthetic dyes used in industries like textiles, are common environmental contaminants known for their persistence and potential toxicity. ssu.ac.ir Persulfate-based AOPs have proven effective in the complete breakdown, or mineralization, of these complex molecules. ssu.ac.irnih.govresearchgate.net
In a case study on the degradation of the azo dye Direct Red 89 (DR 89) using an electro-activated persulfate system, researchers demonstrated high removal efficiency. The process involves the electrochemical activation of persulfate to generate reactive radicals that attack the dye molecules, leading to their decolorization and eventual mineralization into simpler, non-toxic compounds like CO₂, H₂O, and inorganic ions. ssu.ac.ircivilica.com The concentration of persulfate is a critical parameter in this process. An increase in persulfate concentration from 10 mg/L to 30 mg/L resulted in an enhanced dye removal efficiency from 89.76% to 98.98%. ssu.ac.ir However, a further increase to 50 mg/L led to a slight decrease in efficiency, suggesting an optimal concentration for the reaction. ssu.ac.ir
Table 1: Effect of Persulfate Concentration on Direct Red 89 (DR 89) Removal Efficiency
| Persulfate Concentration (mg/L) | DR 89 Removal Efficiency (%) |
|---|---|
| 10 | 89.76 |
| 30 | 98.98 |
This interactive table summarizes the reported effect of varying persulfate concentrations on the degradation efficiency of the azo dye DR 89 in an electro-activated system. ssu.ac.ir
Synergistic Oxidation Systems for Enhanced Efficiency
Transition metal ions are frequently used as catalysts to activate persulfate. researchgate.net Nano zero-valent iron (nZVI) is a notable example used in these systems. The surface of nZVI contains active sites (Fe⁰, Fe²⁺, and Fe³⁺) that participate in the reduction of persulfate to generate sulfate and hydroxyl radicals. mdpi.com This process involves the transfer of electrons from the iron species to the persulfate molecules, cleaving the peroxide bond and initiating the radical chain reactions that drive the degradation of organic pollutants. mdpi.commdpi.com The iron cycle, involving the conversion between Fe(II) and Fe(III), can facilitate the continuous decomposition of persulfate, leading to sustained pollutant degradation. mdpi.com
Persulfate can be used in conjunction with other oxidants to create a more powerful and efficient degradation system. For instance, studies have compared the mineralization of the azo dye Methyl Orange using different AOPs, including ozonolysis and gamma radiolysis, both with and without the addition of potassium persulfate as a co-oxidant. nih.gov The results showed that the mineralization efficiency was significantly enhanced during gamma radiolysis when potassium persulfate was present. nih.gov This synergistic effect highlights the role of persulfate in augmenting the oxidative power of other processes, leading to more complete and rapid degradation of target contaminants and enhancing the biodegradability of the treated water. nih.gov
Biochemical and Proteomics Research
The applications of persulfate salts extend into the realm of biochemistry and proteomics. This compound is specifically marketed as a reagent for proteomics research applications. scbt.com
Protein Cross-linking for Structural and Interaction Studies
Protein cross-linking is a powerful technique used to study protein-protein interactions, define the topology of protein complexes, and gain insights into their three-dimensional structure. nih.govnih.gov The method involves covalently linking interacting proteins, which allows for the capture of both stable and transient interactions that might be lost during other analytical procedures. nih.gov By incorporating a cross-linker, weak or transient interactions can be stabilized into covalent bonds. nih.gov The resulting cross-linked complexes can then be isolated and analyzed, often using mass spectrometry, to identify the specific proteins that are interacting and even map their interaction surfaces. nih.govnih.gov While detailed mechanisms for this compound in this specific application require further study, its availability as a proteomics reagent points to its utility in facilitating these types of structural and interaction studies. scbt.com
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 4,4′-dithiodibutyric acid |
| 5-aminosalicylate |
| 6-aminonaphthalene-2-sulfonic acid |
| Direct Red 89 |
| Ferric Ion (Fe³⁺) |
| Ferrous Ion (Fe²⁺) |
| Hydrochloric Acid |
| Hydroxyl radical |
| Methyl Orange |
| Mordant Yellow 3 |
| Nano Zero-Valent Iron (nZVI) |
| Potassium Persulfate |
| Sodium Chloride |
| Sodium Hydroxide (B78521) |
| Sulfate radical |
| Tetrabutylammonium hydrogen sulfate |
| This compound |
Application in Mass Spectrometry-Based Proteomics
No information is available regarding the use of this compound in mass spectrometry-based proteomics.
Facilitation of Protein In-Gel Digestion by Disulfide Bond Cleavage
There are no research findings to support the application of this compound in facilitating protein in-gel digestion through the cleavage of disulfide bonds. The process of disulfide bond cleavage is a critical step in protein sample preparation for mass spectrometry, ensuring proteins are sufficiently unfolded for enzymatic digestion. nih.gov Commonly used reagents for this purpose include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). However, the role of this compound in this process is not documented.
Influence on Cellular Functions via Oxidative Pathways
No data exists to substantiate any influence of this compound on cellular functions through oxidative pathways. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is known to significantly impact various cellular processes. nih.gov
Modulation of Cell Signaling Mechanisms
There is no evidence to suggest that this compound modulates cell signaling mechanisms. Cell signaling pathways are complex networks that control fundamental cellular activities, and their modulation by chemical compounds is a significant area of research. scbt.com
Impact on Gene Expression Patterns
The impact of this compound on gene expression patterns has not been reported in any scientific literature. Alterations in gene expression are a common cellular response to external stimuli and chemical exposures. mdpi.commdpi.com
Alteration of Cellular Metabolic Pathways
There are no findings to indicate that this compound alters cellular metabolic pathways. Cellular metabolism comprises a multitude of interconnected pathways essential for energy production and biosynthesis, and their disruption can have profound effects on cell health. nih.govfrontiersin.orgnih.gov
Advanced Research and Theoretical Investigations
Computational Chemistry and Modeling Approaches
While specific Density Functional Theory (DFT) studies on the complete "tetrabutylammonium persulfate triple salt" are not extensively documented, DFT has been widely applied to its active persulfate components, peroxymonosulfate (B1194676) (PMS) and peroxydisulfate (B1198043) (PDS), to understand their structure and reactivity. researchgate.net DFT calculations are instrumental in analyzing the electronic structure of these ions, particularly the weak peroxide (O-O) bond, which is central to their oxidizing power.
Researchers use DFT to:
Analyze Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help predict the sites most susceptible to nucleophilic and electrophilic attacks, respectively. researchgate.netnih.gov This is crucial for understanding how the persulfate anions will interact with other molecules.
Model Reaction Energetics: DFT is used to calculate the energy changes during reactions, such as the energy required to break the peroxide bond to generate highly reactive sulfate (B86663) radicals (SO₄•⁻). researchgate.net These calculations can elucidate reaction pathways and determine the feasibility of different mechanisms. nih.gov
Investigate Catalyst Interactions: In catalyzed reactions, DFT can model the adsorption of persulfate ions onto a catalyst's surface. acs.org For instance, studies have explored how persulfate interacts with various metal-based or carbon-based catalysts, providing insight into how these materials activate the persulfate to enhance its oxidative capabilities. researchgate.netacs.org
These theoretical studies confirm that the generation of sulfate radicals is a key step in the oxidation mechanism of persulfates. researchgate.netresearchgate.net
Molecular dynamics (MD) simulations are employed to study the behavior of ions in solution, providing insights into solvation, aggregation, and transport properties. For tetrabutylammonium (B224687) persulfate triple salt, MD simulations focus on the large tetrabutylammonium (TBA) cation and its interactions with solvent molecules and the associated anions.
Key findings from MD simulations of related systems include:
Solvation Shell Structure: Simulations of the TBA cation in various solvents, including water and organic solvents like dimethylformamide, reveal how solvent molecules arrange themselves around the bulky, nonpolar alkyl chains and the charged nitrogen center. researchgate.netacs.org This "solvation shell" structure is critical in determining the salt's solubility and the accessibility of the reactive persulfate anions.
Ion Pairing and Aggregation: MD studies show that in solution, cations and anions can form contact ion pairs or larger aggregates. The large size and hydrophobic nature of the TBA cation influence these interactions, which in turn affect the reactivity of the persulfate anions. acs.org
These simulations are vital for understanding the physical behavior that complements the electronic-level insights from DFT.
Theoretical studies, often combining DFT and other computational methods, have been crucial in mapping out the reaction mechanisms involving persulfate oxidants. The primary mechanism involves the activation of the persulfate anion to generate sulfate radicals (SO₄•⁻) and, in some cases, hydroxyl radicals (•OH). mdpi.comnih.gov
Activation can be achieved through various means, including heat, light, or catalysts, and theoretical models help explain how these methods facilitate the cleavage of the peroxide bond. researchgate.net Once formed, the sulfate radical is a powerful one-electron oxidant. acs.org Theoretical calculations support the following mechanistic steps:
Homolytic Cleavage: The O-O bond in the persulfate anion breaks symmetrically to form two sulfate radical anions.
Electron Transfer: The sulfate radical can then abstract an electron from a wide range of organic molecules, initiating their degradation or transformation. acs.org
These studies are essential for predicting the byproducts of a reaction and for designing more efficient and selective oxidation processes.
Comparative Studies with Other Persulfate Oxidants
The efficacy of this compound as an oxidant is best understood through comparison with more common, water-soluble inorganic persulfates like potassium persulfate (K₂S₂O₈) and sodium persulfate (Na₂S₂O₈).
The primary distinction in reactivity stems from the environment in which the oxidant can be deployed. However, the intrinsic reactivity of the persulfate anion also leads to notable differences in selectivity.
Sulfate Radical Reactivity: The main reactive species generated from persulfates is the sulfate radical (SO₄•⁻). acs.org While the source of the radical (e.g., from the triple salt or from potassium persulfate) is the same, the reaction environment significantly influences its subsequent reactions. The sulfate radical is more selective than the hydroxyl radical (•OH), another powerful oxidant. acs.org It preferentially attacks molecules at sites with higher electron density, such as aromatic rings or double bonds. acs.orgrsc.org
Selectivity in Organic Synthesis: In organic synthesis, the choice of persulfate salt can influence the outcome of a reaction. For example, the use of tetrabutylammonium peroxydisulfate has been shown to achieve regioselective iodination and bromination of aromatic compounds under mild conditions. kaist.ac.kr The unique solubility profile allows for precise control over reactions that are difficult to perform in aqueous systems where inorganic persulfates are typically used.
The most significant advantage of this compound over its inorganic counterparts is its solubility in organic solvents. kaist.ac.kr This property unlocks a range of applications in organic synthesis where the reactants themselves are not water-soluble.
Key Advantages:
Enhanced Organic Solubility: Unlike potassium or sodium persulfate, which are poorly soluble in most organic media, tetrabutylammonium persulfate dissolves in solvents like acetonitrile (B52724), methylene (B1212753) chloride, and chloroform. kaist.ac.kr This allows for homogeneous reaction conditions, leading to faster reaction rates and higher yields.
Mild Reaction Conditions: Many oxidations using this reagent can be carried out at or near room temperature and under neutral conditions. kaist.ac.kr This is a considerable advantage over methods that require high temperatures or extreme pH, as it helps to prevent the degradation of sensitive functional groups in the substrate molecules.
Stability of Radicals: The tetrabutylammonium sulfate radical generated from the salt is noted to be relatively stable in organic solvents, allowing for controlled reactions. kaist.ac.kr
The following table summarizes the comparative advantages:
| Feature | This compound | Potassium/Sodium Persulfate |
| Solubility in Organic Solvents | High (e.g., CH₃CN, CH₂Cl₂) kaist.ac.kr | Poor |
| Reaction Conditions | Often mild, neutral pH kaist.ac.kr | Often requires activation (heat, UV, high/low pH) rsc.org |
| Homogeneity in Organic Reactions | Homogeneous | Heterogeneous (suspension) |
| Primary Application Scope | Organic synthesis, functional group transformations kaist.ac.kr | Water treatment, polymerization initiation nih.gov |
Analytical Methodologies for Tetrabutylammonium Persulfate Triple Salt and Its Byproducts
Quantification of Persulfate Concentration in Reaction Media
The quantification of persulfate in various matrices is essential for understanding its reactivity and persistence. Both spectrophotometric and titrimetric methods are commonly utilized for this purpose. The choice of method often depends on the required sensitivity, the presence of interfering species, and the desired speed of analysis.
Spectrophotometric Methods based on Redox Reactions
Spectrophotometric methods offer sensitive and often rapid means of determining persulfate concentrations. These techniques are based on the redox reactions of persulfate with specific reagents, leading to the formation of a colored product that can be measured using a spectrophotometer.
A widely used spectrophotometric method for persulfate quantification involves the oxidation of ferrous iron (Fe(II)) to ferric iron (Fe(III)) by the persulfate anion. evonik.com The resulting Fe(III) is then complexed with a reagent to form a colored species, the absorbance of which is proportional to the initial persulfate concentration.
One common approach utilizes thiocyanate (B1210189) (SCN⁻) as the complexing agent, which forms an intensely red-colored iron-thiocyanate complex. evonik.com The absorbance of this complex is typically measured at a wavelength of around 450 nm. evonik.com It is important to note that this method can be susceptible to interference from background iron concentrations and the presence of chelating agents that can also bind with iron. evonik.com
A variation of this principle involves the use of other azo dyes. For instance, the oxidative decolorization of methyl orange (MO) in the presence of ferrous ions can be used to determine persulfate concentrations. scispace.comtandfonline.com In this method, the decrease in absorbance at the maximum absorption wavelength of MO (507 nm) is proportional to the persulfate concentration. scispace.comtandfonline.com This method has demonstrated a good linear relationship for persulfate concentrations in the range of 0.5–100 μmol L−1 with a detection limit of 0.17 μmol L−1. scispace.comtandfonline.com Similarly, other azo dyes like rhodamine B, methylene (B1212753) blue, and methyl violet have also been investigated as probes for the spectrophotometric determination of persulfate. rsc.org
| Reagent | Principle | Wavelength (nm) | Linear Range (μmol L⁻¹) | Detection Limit (μmol L⁻¹) |
| Iron(II)/Thiocyanate | Oxidation of Fe(II) to Fe(III), followed by complexation with thiocyanate. evonik.com | 450 evonik.com | Not specified | Not specified |
| Methyl Orange/Iron(II) | Oxidative decolorization of methyl orange by persulfate in the presence of Fe(II). scispace.comtandfonline.com | 507 scispace.comtandfonline.com | 0.5–100 scispace.comtandfonline.com | 0.17 scispace.comtandfonline.com |
| Rhodamine B | Oxidative decolorization of rhodamine B. rsc.org | Not specified | 2.0–150 rsc.org | 0.62 rsc.org |
| Methylene Blue | Oxidative decolorization of methylene blue. rsc.org | Not specified | 2.0–100 rsc.org | 0.42 rsc.org |
| Methyl Violet | Oxidative decolorization of methyl violet. rsc.org | Not specified | 4.0–150 rsc.org | 0.50 rsc.org |
This table provides a summary of different spectrophotometric assays for persulfate quantification.
Alternative spectrophotometric methods utilize chromogenic reagents that react directly with persulfate to produce a colored compound. For example, indole (B1671886) reacts with persulfate to form a distinct blue-colored product. evonik.com Another reagent, promethazine-HCl, forms a red-colored compound upon reaction with persulfate. evonik.com The promethazine-HCl method, in particular, has shown potential for development into a field-portable test. evonik.com
Titrimetric Approaches for Active Oxygen Content
Titrimetric methods provide a classical and accurate means of determining the active oxygen content of persulfate compounds. These methods are based on redox titrations where the persulfate is reacted with a reducing agent, and the endpoint is determined visually or with an indicator.
One common titrimetric approach is the iodometric method. evonik.comacs.org In this technique, persulfate oxidizes iodide (I⁻) to iodine (I₂), which imparts a brown color to the solution. evonik.com The amount of liberated iodine is then quantified by titration with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), reducing the iodine back to iodide. The endpoint, marked by the disappearance of the brown color, can be enhanced by the addition of a starch indicator, which forms an intense blue complex with iodine. evonik.com While accurate, this method can be affected by the instability of thiosulfate solutions and the oxidation of iodide by air and sunlight. evonik.com
Another titrimetric method involves the addition of a known excess of a ferrous ammonium (B1175870) sulfate (B86663) solution to the persulfate sample. chemicalslearning.com The unreacted Fe(II) is then back-titrated with a standard solution of potassium permanganate (B83412) (KMnO₄) to a pink endpoint, or with ceric sulfate (Ce(SO₄)₂) using a Ferroin indicator. evonik.comchemicalslearning.com This method is highly accurate for laboratory settings but may be less suitable for field use due to the need for sensitive detection equipment. evonik.com It is also important to account for naturally occurring iron and other reduced species that could react with the titrant, which can be achieved by running a blank titration. evonik.comchemicalslearning.com
Detection and Monitoring of Reaction Byproducts
The primary byproduct of reactions involving persulfate is the sulfate ion (SO₄²⁻). Monitoring the formation of sulfate is crucial as it can provide an indirect measure of persulfate consumption.
Sulfate Formation Analysis
The generation of sulfate as persulfate is consumed can be used to track the progress of a reaction. evonik.com Commercially available sulfate test kits can be employed to determine the concentration of sulfate in solution. evonik.com These kits typically rely on turbidimetric or colorimetric methods. For instance, a common method involves the precipitation of sulfate as barium sulfate (BaSO₄) and measuring the resulting turbidity. Alternatively, colorimetric methods may involve the displacement of a colored reagent from a complex by the sulfate ion.
Electrochemical Analysis in Electrosynthesis
Electrochemical Characterization in Non-Aqueous Solvents
The choice of solvent is critical in non-aqueous electrochemistry, as it influences the solubility of the analyte and supporting electrolyte, the stability of electrogenerated species, and the accessible potential window. Tetrabutylammonium (B224687) salts, including the persulfate triple salt, are noted for their high solubility in many common organic solvents such as acetonitrile (B52724), methylene chloride, and N,N-dimethylformamide (DMF). This solubility makes them well-suited for electrochemical studies in these media.
A supporting electrolyte, typically a non-reactive salt like tetrabutylammonium hexafluorophosphate (B91526) (NBu₄PF₆) or tetrabutylammonium tetrafluoroborate (B81430) (Bu₄NBF₄), is required to ensure sufficient conductivity of the solution and to minimize the Ohmic drop. nih.govwikipedia.org The choice of solvent can significantly impact the stability of radical ions formed during the redox process.
Reference Electrodes: Establishing a stable reference potential is a significant challenge in non-aqueous solvents. pineresearch.com While aqueous reference electrodes like Ag/AgCl or SCE are sometimes used, they can introduce water and create large, unstable liquid junction potentials. pineresearch.comresearchgate.net Therefore, non-aqueous reference electrodes are preferred. researchgate.net A common approach is to use a silver wire as a "pseudo" reference electrode, which is then calibrated against an internal standard with a well-defined and reversible redox couple, such as ferrocene/ferrocenium (Fc/Fc⁺). pineresearch.com The Ag/AgNO₃ electrode is considered one of the most stable non-aqueous reference electrodes. pineresearch.com
The following table lists common non-aqueous solvents used in electrochemistry and their relevant properties.
| Solvent | Dielectric Constant (ε) | Potential Window (vs. Fc/Fc⁺) | Notes |
| Acetonitrile (CH₃CN) | 37.5 | ~4.5 V | Most commonly used solvent due to its high dielectric constant, wide potential window, and ability to dissolve many electrolytes. |
| N,N-Dimethylformamide (DMF) | 36.7 | ~4.0 V | Good solvent for a wide range of organic compounds and salts; can be reactive towards strong electrophiles or nucleophiles. |
| Dichloromethane (B109758) (CH₂Cl₂) | 8.9 | ~3.5 V | Lower dielectric constant, suitable for specific applications but may have limited ability to dissolve ionic species. |
| Propylene Carbonate (PC) | 64.0 | ~5.0 V | High dielectric constant and wide potential window, often used in battery research. nih.gov |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~3.3 V | High polarity, but a smaller potential window compared to acetonitrile. |
Influence of Electrode Materials on Reaction Outcomes
The working electrode material is not merely an inert source or sink of electrons; it can profoundly influence the selectivity, efficiency, and pathway of an organic electrosynthesis reaction. researchgate.netacs.org The choice of material can determine the success or failure of a transformation, and changing the electrode can lead to completely different product distributions. researchgate.netbohrium.com This influence stems from several factors, including the material's intrinsic electronic properties, its tendency to adsorb substrates or intermediates (electrocatalysis), and its overpotential for competing side reactions. acs.orgbohrium.com
Electrocatalysis: This phenomenon occurs when the electrode surface actively participates in the reaction mechanism through specific interactions, such as the adsorption of a substrate or intermediate. bohrium.com For example, the adsorption of an aryl ring onto a carbon paper electrode surface was found to promote electron transfer and lead to high selectivity in the synthesis of pinacols. acs.org The strength of this interaction is critical; it must be strong enough to facilitate the reaction but weak enough to allow for facile product desorption. acs.org
Common Electrode Materials:
Platinum (Pt): Often used as an inert electrode for both anodes and cathodes due to its wide potential window and chemical stability. researchgate.netoaepublish.com However, it can be an effective catalyst for various reactions.
Carbon-based Materials: Glassy carbon, graphite, and carbon paper are widely used due to their low cost, wide potential windows, and diverse surface properties. researchgate.netoaepublish.com Reticulated vitreous carbon (RVC) offers a high surface area, which is beneficial for preparative-scale electrolysis. researchgate.net Carbon surfaces can be functionalized to create active sites that enhance catalytic activity. oaepublish.com
Silver (Ag): Known as an effective cathode material for the reductive cleavage of carbon-halogen bonds. acs.org
Copper (Cu): Shows electrocatalytic properties for reactions involving the formation of carbon-nitrogen bonds. acs.org However, it can be limited by the competing hydrogen evolution reaction in acidic aqueous solutions. acs.org
The following table summarizes the characteristics of various electrode materials used in organic electrosynthesis.
| Electrode Material | Typical Use | Key Characteristics | Influence on Reactions |
| Platinum (Pt) | Anode/Cathode | High stability, wide potential window, catalytically active. oaepublish.com | Often considered inert but can catalyze oxidation and hydrogenation reactions. |
| Glassy Carbon (GC) | Anode/Cathode | Wide potential window, low background current, chemically inert. researchgate.net | Generally non-catalytic, providing a baseline for electrochemical behavior. |
| Graphite / Carbon Paper (CP) | Anode/Cathode | Low cost, high surface area, can be functionalized. researchgate.netacs.org | Surface can adsorb organic molecules, influencing selectivity and promoting electron transfer. acs.org |
| Silver (Ag) | Cathode | Electrocatalytic for C-X bond cleavage. acs.org | Highly selective for dehalogenation reactions. acs.org |
| Copper (Cu) | Cathode | Electrocatalytic for C-N bond formation. acs.org | Promotes specific coupling reactions but can be prone to competing hydrogen evolution. acs.org |
| Boron-Doped Diamond (BDD) | Anode | Extremely wide potential window, very low background current, highly resistant to fouling. oaepublish.com | Allows for oxidations at very high potentials that are inaccessible with other electrodes. |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Applications
The high reactivity and solubility of tetrabutylammonium (B224687) persulfate triple salt, often referred to as tetrabutylammonium OXONE®, make it a prime candidate for the development of new synthetic methodologies. kaist.ac.kr Research is actively exploring its utility in a variety of transformations that go beyond traditional oxidation reactions.
One promising area is the synthesis of complex heterocyclic compounds. For instance, it has been employed in the efficient synthesis of polysubstituted isoindolinones from 1,3-dicarbonyl Ugi-4CR adducts. This reaction proceeds via a radical cyclization process, highlighting the ability of the persulfate salt to initiate such transformations under mild conditions.
Another novel application lies in C-H functionalization reactions. The persulfate radical anion generated from the triple salt can be a potent species for activating C-H bonds, a highly sought-after transformation in modern organic synthesis. This opens up possibilities for the direct conversion of simple hydrocarbons into more complex and valuable molecules.
Furthermore, its role in deprotection strategies is also being expanded. It has been shown to be effective in the removal of the p-methoxybenzyl ether protecting group from alcohols, a crucial step in the synthesis of complex natural products and pharmaceuticals. nih.govkaist.ac.kr The mild and neutral conditions of these reactions make it an attractive alternative to harsher deprotection methods. nih.govkaist.ac.kr
Table 1: Selected Novel Synthetic Applications of Tetrabutylammonium Persulfate Triple Salt
| Application | Substrate | Product | Key Features |
| Synthesis of Isoindolinones | 1,3-Dicarbonyl Ugi-4CR Adducts | Polysubstituted Isoindolinones | Radical cyclization; Mild conditions |
| C-H Functionalization | Aliphatic Ketones | Tetrahydropyrans | Intramolecular reaction; Dioxirane intermediate |
| Deprotection of Alcohols | p-Methoxybenzyl Ethers | Alcohols | Mild and neutral conditions |
Exploration of New Catalytic Systems and Synergistic Effects
The efficacy of this compound can be significantly enhanced through the development of new catalytic systems and the exploitation of synergistic effects with other reagents. This is a key area of ongoing research aimed at improving reaction efficiency, selectivity, and sustainability.
A notable example is the use of this oxidant in combination with transition metal catalysts. Nickel-catalyzed oxidations have proven to be particularly effective. For instance, the nickel-catalyzed oxidation of primary alcohols in the presence of tetrabutylammonium persulfate provides a facile route to nitriles with excellent yields and high purity. mdpi.com Similarly, manganese porphyrin complexes have been used to catalyze the oxidation of hydrocarbons with this persulfate salt.
Synergistic effects with co-catalysts are also being actively investigated. The combination of tetrabutylammonium persulfate with tetrabutylammonium bromide (TBAB) has been shown to be a highly efficient system for the catalytic oxidation of p-alkoxyphenols to p-quinones. acs.orgnih.gov In this system, TBAB likely acts as a phase-transfer catalyst, facilitating the interaction between the oxidant and the substrate. Another example is the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a co-catalyst for the oxidation of alcohols, which allows for milder reaction conditions and improved functional group tolerance.
Table 2: Emerging Catalytic Systems and Synergistic Effects
| Catalytic System / Co-catalyst | Reaction Type | Substrate | Product |
| Nickel Catalyst | Oxidation | Primary Alcohols | Nitriles |
| Manganese Porphyrin | Oxidation | Hydrocarbons | Epoxides, Alcohols, Ketones |
| Tetrabutylammonium Bromide (TBAB) | Oxidation | p-Alkoxyphenols | p-Quinones |
| TEMPO | Oxidation | Alcohols | Aldehydes, Ketones |
Integration into Sustainable and Green Chemical Processes
The principles of green chemistry are increasingly guiding the development of new chemical processes, and this compound has the potential to play a significant role in this transition. Its inherent properties and its use in innovative catalytic systems offer several advantages from a sustainability perspective.
A key aspect is the potential to replace hazardous solvents with more environmentally benign alternatives. Research has shown that oxidations using this persulfate salt can be effectively carried out in greener solvents, including water. acs.org The development of phase-transfer catalytic systems further enhances its applicability in aqueous media, reducing the reliance on volatile organic compounds.
Furthermore, the move towards catalytic rather than stoichiometric use of reagents is a cornerstone of green chemistry. The exploration of efficient catalytic systems, as discussed in the previous section, allows for lower loadings of the oxidant and any co-catalysts, minimizing waste generation. The ability to perform reactions under mild conditions, avoiding high temperatures and pressures, also contributes to a more sustainable process by reducing energy consumption.
The pursuit of atom-economical reactions, where a high proportion of the atoms in the reactants are incorporated into the final product, is another important goal. The development of novel synthetic applications, such as the radical cyclizations and C-H functionalizations mentioned earlier, often leads to more atom-economical routes to complex molecules.
Elucidation of Broader Biological and Biochemical Impacts
While the synthetic applications of this compound are rapidly expanding, a comprehensive understanding of its biological and biochemical impacts is still in its nascent stages. The compound's high reactivity as a strong oxidizing agent suggests that it could have significant interactions with biological systems.
Current knowledge is largely based on the individual components of the salt: the tetrabutylammonium cation and the persulfate anion. The persulfate anion is known to be toxic to aquatic organisms. Studies on common carp (B13450389) have shown that the persulfate anion is considerably more toxic than its decomposition product, the sulfate (B86663) ion. The toxicity is also influenced by the pH of the solution. The tetrabutylammonium cation, as a quaternary ammonium (B1175870) salt, can also exhibit biological activity, with some studies indicating phytotoxicity.
The broader biochemical impacts of the intact triple salt are an area ripe for investigation. Its strong oxidizing potential suggests it could induce oxidative stress in cells by reacting with various biomolecules. However, specific studies on the toxicological profile of this compound are limited.
Q & A
Q. What synthetic methodologies are effective for preparing tetrabutylammonium persulfate triple salt, and how can purity be validated?
The compound is typically synthesized via salt metathesis , where a persulfate salt (e.g., sodium persulfate) reacts with tetrabutylammonium bromide in aqueous solution. The product precipitates due to low solubility in water and is purified via recrystallization . Purity can be validated using elemental analysis , NMR spectroscopy (for organic cation integrity), and X-ray crystallography (for structural confirmation). Residual counterions (e.g., Na⁺) should be quantified via ion chromatography or ICP-MS .
Q. How can active oxygen content (~1.6% basis) be quantified experimentally?
Active oxygen, indicative of peroxymonosulfate (SO₅²⁻) content, is measured via iodometric titration . The compound oxidizes iodide (I⁻) to iodine (I₂) under acidic conditions, which is titrated with sodium thiosulfate (Na₂S₂O₃). Calculations follow stoichiometric relationships, with results normalized to the theoretical maximum (e.g., 1.6% in technical-grade samples) .
Q. What storage conditions optimize stability for prolonged experimental use?
Store at -20°C in airtight, light-resistant containers to minimize decomposition. Pre-dry the compound under vacuum to remove moisture, as hydrolytic degradation can reduce active oxygen content. Periodic re-testing via iodometric titration is recommended for long-term studies .
Advanced Research Questions
Q. How does the tetrabutylammonium cation influence oxidizing efficiency compared to alkali metal persulfates (e.g., Oxone®)?
The bulky tetrabutylammonium cation enhances solubility in organic solvents , enabling homogeneous reaction conditions for oxidations (e.g., epoxidation, hydroxylation). This contrasts with Oxone® (K⁺-based), which is water-soluble but requires phase-transfer catalysts in organic media. Kinetic studies show TBA salts improve reaction rates in nonpolar solvents due to reduced ion pairing .
Q. What experimental strategies resolve contradictions in reaction yields across batches?
Batch variability often arises from active oxygen degradation or moisture ingress . Standardize each batch via iodometric titration and Karl Fischer moisture analysis. For inconsistent catalytic outcomes, characterize counterion impurities (e.g., sulfate vs. persulfate) using ion-pair chromatography. Redesign reactions under inert atmospheres to isolate moisture effects .
Q. How does the compound act as a phase-transfer catalyst in biphasic systems?
The tetrabutylammonium cation facilitates anion transfer across aqueous-organic interfaces. In biphasic oxidations, it shuttles persulfate anions into the organic phase, enhancing substrate accessibility. Optimization involves adjusting pH (to stabilize SO₅²⁻) and solvent polarity (e.g., dichloromethane vs. toluene) to maximize partitioning efficiency .
Q. What mechanistic insights have been gained from studying cation-π interactions in cycloadditions?
The tetrabutylammonium cation engages in non-covalent cation-π interactions with π-systems (e.g., alkynes, aromatic substrates), lowering transition-state energy in cycloadditions. IR spectroscopy reveals dose-dependent shifts in alkyne stretching modes (~2100 cm⁻¹) upon TBA salt addition, confirming electronic modulation. Control experiments with Na⁺ salts show no such effects, highlighting the cation’s role .
Methodological Considerations
- Contradiction Analysis : When literature reports conflicting redox behaviors (e.g., variable substrate selectivity), compare solvent donor/acceptor numbers. Polar solvents stabilize ionic intermediates, altering reaction pathways .
- Byproduct Identification : Use LC-MS and EPR spectroscopy to detect radical intermediates (e.g., SO₄⁻•) in sulfate-based advanced oxidation processes (AOPs). Quenching studies with ethanol or tert-butanol differentiate radical vs. non-radical mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
